An In-depth Technical Guide to tert-Butyl benzo[d]dioxol-4-ylcarbamate: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to tert-Butyl benzo[d]dioxol-4-ylcarbamate: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl benzo[d]dioxol-4-ylcarbamate, a molecule integrating the privileged benzodioxole scaffold with a tert-butoxycarbonyl (Boc) protected amine, serves as a critical building block in modern medicinal chemistry. The benzodioxole moiety is a common feature in numerous natural products and pharmacologically active compounds, while the Boc-protected amine offers a versatile handle for synthetic elaboration. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-Butyl benzo[d]dioxol-4-ylcarbamate, offering insights for its strategic use in drug design and development programs.
Chemical and Physical Properties
tert-Butyl benzo[d]dioxol-4-ylcarbamate is a stable organic compound, typically appearing as a solid at room temperature. The key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 111081-10-8 | [1] |
| Molecular Formula | C₁₂H₁₅NO₄ | [2] |
| Molecular Weight | 237.25 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | General knowledge |
Synthesis and Reactivity
The synthesis of tert-Butyl benzo[d]dioxol-4-ylcarbamate is most commonly achieved through the Boc protection of the corresponding amine, benzo[d]dioxol-4-amine. This reaction is a cornerstone of modern organic synthesis, valued for its high efficiency and the stability of the resulting carbamate.
Synthesis Workflow
The synthetic pathway involves two primary stages: the preparation of the starting amine and its subsequent protection.
Caption: Synthetic workflow for tert-Butyl benzo[d]dioxol-4-ylcarbamate.
Experimental Protocol: Synthesis of tert-Butyl benzo[d]dioxol-4-ylcarbamate
This protocol provides a generalized yet robust method for the synthesis of the title compound, based on established procedures for Boc protection of aromatic amines.[4][5]
Step 1: Synthesis of Benzo[d]dioxol-4-amine
The starting material, benzo[d]dioxol-4-amine, can be synthesized from commercially available 1,3-benzodioxole through a nitration reaction followed by reduction of the nitro group.
Step 2: Boc Protection of Benzo[d]dioxol-4-amine
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Dissolution: In a round-bottom flask, dissolve benzo[d]dioxol-4-amine (1 equivalent) in a suitable solvent such as anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 equivalents), to the solution.
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford tert-Butyl benzo[d]dioxol-4-ylcarbamate as a solid.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzodioxole ring system, the methylene protons of the dioxole ring, the NH proton of the carbamate, and the highly shielded protons of the tert-butyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.0-6.5 | m | 3H | Ar-H |
| ~5.9 | s | 2H | O-CH ₂-O |
| ~6.5 | br s | 1H | NH |
| ~1.5 | s | 9H | C(CH ₃)₃ |
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals corresponding to the aromatic carbons, the methylene carbon of the dioxole ring, the carbonyl carbon of the carbamate, the quaternary carbon of the tert-butyl group, and the methyl carbons.[8]
| Chemical Shift (δ, ppm) | Assignment |
| ~153 | C =O (carbamate) |
| ~147-140 | Ar-C (quaternary) |
| ~125-105 | Ar-C H |
| ~101 | O-C H₂-O |
| ~80 | C (CH₃)₃ |
| ~28 | C(C H₃)₃ |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the N-H and C=O stretching vibrations of the carbamate group, as well as C-O and aromatic C-H stretching.[9]
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretch |
| ~1700 | C=O stretch (carbamate) |
| ~1250, ~1040 | C-O stretch |
| ~3100-3000 | Aromatic C-H stretch |
| ~2980 | Aliphatic C-H stretch |
Mass Spectrometry
Mass spectral analysis would confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ would be observed at m/z = 237. Fragmentation patterns would likely involve the loss of the tert-butyl group or the entire Boc protecting group.
Applications in Drug Discovery and Medicinal Chemistry
The tert-Butyl benzo[d]dioxol-4-ylcarbamate scaffold is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The benzodioxole moiety is recognized as a "privileged structure" in medicinal chemistry, appearing in compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, and neurological agents.[10] The Boc-protected amine at the 4-position provides a strategic point for further chemical modifications.
Role as a Synthetic Intermediate
The primary utility of tert-Butyl benzo[d]dioxol-4-ylcarbamate lies in its role as a protected amine, allowing for selective reactions at other positions of the benzodioxole ring. The Boc group can be readily removed under acidic conditions to unmask the amine, which can then participate in a variety of coupling reactions to build more complex molecular architectures.
Caption: Reactivity and synthetic utility of tert-Butyl benzo[d]dioxol-4-ylcarbamate.
Therapeutic Potential of Derivatives
Derivatives synthesized from this intermediate have shown promise in various therapeutic areas. For instance, the benzodioxole scaffold is a key component in compounds targeting neurological disorders.[11] Furthermore, the ability to introduce diverse functionalities via the amine handle allows for the exploration of structure-activity relationships in the development of novel kinase inhibitors for cancer therapy and agents for infectious diseases.
Safety and Handling
tert-Butyl benzo[d]dioxol-4-ylcarbamate should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
tert-Butyl benzo[d]dioxol-4-ylcarbamate is a strategically important building block for the synthesis of complex molecules in drug discovery. Its stable, yet readily cleavable, Boc-protected amine, combined with the pharmacologically relevant benzodioxole core, provides chemists with a versatile platform for creating novel therapeutic agents. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective utilization in the development of next-generation pharmaceuticals.
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